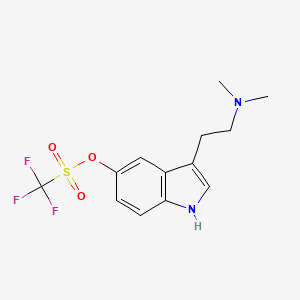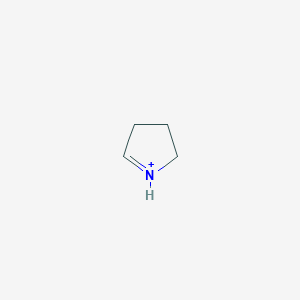
1-Pyrrolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyrrolinium is a pyrroline. It has a role as a human metabolite. It is a conjugate acid of a 1-pyrroline.
Applications De Recherche Scientifique
Synthesis and Material Science
1-Pyrrolinium and its derivatives play a significant role in the field of synthesis and material science. Recent advances have been made in the synthesis of pyrroles, an important one-ring heterocycle, through multicomponent reactions, which is essential for many branches of science, including biology and materials science (Estévez, Villacampa, & Menéndez, 2014). Additionally, a study focused on the molecular structure, spectroscopic characterization, and bioactivity prediction of a pyrrole analogue, highlighting its importance in medicinal activities (Srikanth et al., 2020).
Ionic Liquids and Conductive Properties
This compound-based compounds have been utilized in the creation of new families of ionic liquids. These salts, which include 1-alkyl-2-methyl pyrrolinium ion, are noted for their varying melting points and potential applications in different environmental conditions (Sun, Macfarlane, & Forsyth, 2003). Moreover, conductive plastic crystal phases of 1-alkyl-2-methyl pyrrolinium TFSA salts were characterized, showing high conductivity in the solid state, which is significant for various applications in electronics and material science (Sun, Macfarlane, & Forsyth, 2002).
Applications in Biology
In biological research, this compound compounds have been identified in higher plants, suggesting their role in plant biochemistry. For instance, 1-(3-aminopropyl)pyrrolinium was found in the leaves of various seedlings, indicating its involvement in plant metabolism (Smith, Croker, & Loeffler, 1986).
Electronic and Memory Devices
This compound compounds have also found applications in electronic and memory devices. A study demonstrated the interfacing of solution-grown C60 and (3-Pyrrolinium)(CdCl3) single crystals for high-mobility transistor-based memory devices, showcasing the potential of this compound in advanced electronic applications (Wu et al., 2015).
Chemical Reactions and Derivatives
The reactivity of this compound in chemical reactions has been explored for the synthesis of various derivatives. For example, research on the chemical reactions of 1-pyrroline fatty ester led to the creation of N-substituted pyrrolinium and pyrrolidine derivatives, illustrating the versatility of this compound in organic synthesis (Jie & Rahmatullah, 1995).
Fluorescence and Luminescent Polymers
This compound has been incorporated into the synthesis of highly luminescent polymers, which have shown strong fluorescence and potential applications in various fields, such as sensing and imaging (Zhang & Tieke, 2008).
Propriétés
Formule moléculaire |
C4H8N+ |
|---|---|
Poids moléculaire |
70.11 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C4H7N/c1-2-4-5-3-1/h3H,1-2,4H2/p+1 |
Clé InChI |
ZVJHJDDKYZXRJI-UHFFFAOYSA-O |
SMILES canonique |
C1CC=[NH+]C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


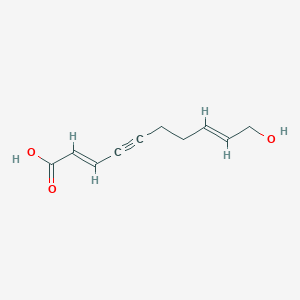



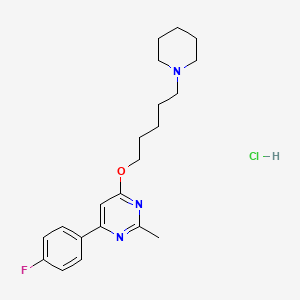
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
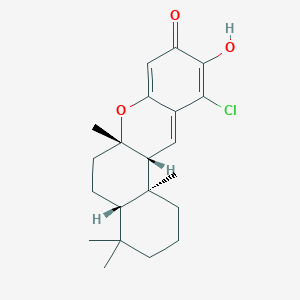
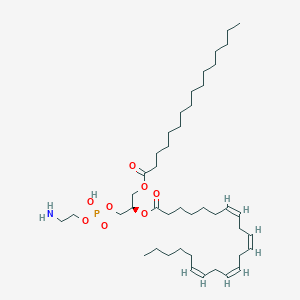
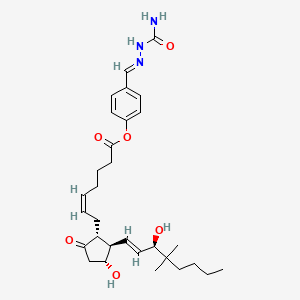
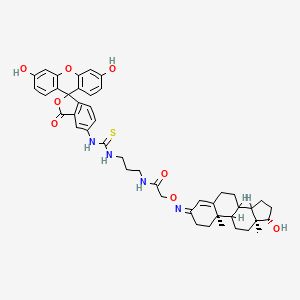
![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)
![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)
